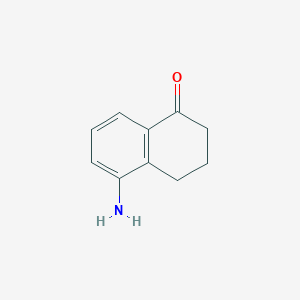

5-氨基-3,4-二氢萘-1(2H)-酮

描述

Synthesis Analysis

The synthesis of derivatives related to 5-Amino-3,4-dihydronaphthalen-1(2H)-one has been explored in various studies. One such derivative is the 1-amino-5-di-(β-chloroethyl)amino-1,2,3,4-tetrahydronaphthalene, which was synthesized from 1,5-diamino-1,2,3,4-tetrahydronaphthalene in a two-stage process without the need for protecting the amino groups . This indicates that the amino groups in the naphthalene derivatives can withstand certain conditions without undergoing unwanted reactions, which is beneficial for the synthesis of complex molecules.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is of significant interest due to their potential biological activities. In the study of 3-amino-5-(5-oxo-5H-benzo[a]phenoxazin-6-ylamino)benzoic acid derivatives, 1,4-naphthoquinones served as key building blocks. These compounds contain oxygen, nitrogen, or sulfur atoms within their rings, which contribute to their biological relevance . The structural characterization of these derivatives is crucial as it can influence their interaction with biological targets and, consequently, their bioactivity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of naphthalene derivatives often include the Michael addition, as seen in the synthesis of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives. This reaction was performed using 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . The Michael addition is a versatile reaction that allows for the construction of complex molecules with multiple substituents, which can be further modified to enhance their biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are closely linked to their biological activities. For instance, the antioxidant activity of synthesized compounds was evaluated using DPPH and ABTS assays, with one derivative showing high inhibition percentages . Additionally, the cytotoxicity against the HeLa cervical cancer cell line was assessed, revealing that certain derivatives exhibited significant inhibitory activity, surpassing that of the standard drug used in the study . These properties are essential for the development of pharmaceutically active agents, as they provide insights into the therapeutic potential of the compounds.

Case Studies

In the context of case studies, compound 3d from the series of synthesized 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives stands out. It not only showed the highest inhibition in antioxidant activity evaluations but also displayed better activity than the standard drug when tested for cytotoxicity against the HeLa cell line . The molecular docking studies further supported its potential, with favorable glide energy and E model scores when docked with HDAC8, an enzyme target in cancer therapy . This case study exemplifies the importance of integrating synthesis, structural characterization, and biological evaluation in the development of new therapeutic agents.

科学研究应用

肥大细胞稳定活性:Barlow 等人 (2011) 的研究调查了源自 3,4-二氢萘-1(2H)-酮的胺,包括 4-氨基-3,4-二氢萘-1(2H)-酮,以了解其在调节过敏和炎症现象中的潜力。研究发现,某些环状类似物在体外和体内均表现出显着的肥大细胞稳定活性 (Barlow 等人,2011)。

抗氧化和抗癌特性:Kumar 等人 (2019) 合成了 3-氨基-5-(3-氯-1,4-二氧代-1,4-二氢萘-2-氨基)苯甲酸的衍生物,并评估了它们的生物活性。该研究重点介绍了这些化合物对抗宫颈癌细胞的有希望的抗氧化活性和细胞毒性 (Kumar 等人,2019)。

抗菌活性:Gupta 和 Chaudhary (2013) 研究了新型 (E)-3-氨基-2-(E)-(3,4-二氢萘-1(2H)-亚甲基)肼基)噻唑烷-4-酮的抗菌特性。他们发现,某些噻唑烷酮表现出显着的抗菌活性 (Gupta & Chaudhary, 2013)。

受体结合亲和力:Szekeres 等人 (2004) 将 3,4-二氢萘-1(2H)-酮鉴定为与含有 alpha5-亚基的 GABAA 受体的苯二氮卓类结合位点具有高结合亲和力的配体。这些化合物对 GABAA alpha5 受体亚型表现出选择性亲和力 (Szekeres 等人,2004)。

抗增殖活性:Zhu 等人 (2020) 合成了 2-(5-氨基-1-(取代磺酰基)-1H-1,2,4-三唑-3-基硫基)-6-异丙基-4,4-二甲基-3,4-二氢萘-1(2H)-酮化合物,并评估了它们对各种人癌细胞系的抗增殖作用。与阳性对照 5-FU 相比,一些化合物表现出更好和更广谱的抗癌活性 (Zhu 等人,2020)。

癌细胞中的细胞毒机制:Ravichandiran 等人 (2019) 合成了苯基氨基硫基-1,4-萘醌衍生物,并评估了它们对几种人癌细胞系的细胞毒活性。他们发现,某些化合物诱导细胞凋亡,并使细胞周期停滞在 G1 期 (Ravichandiran 等人,2019)。

合成和结构表征:Sang 等人 (2017) 的一项研究涉及从内生真菌中分离出新型 3,4-二氢萘-1(2H)-酮化合物,揭示了它们对某些细胞系的选择性细胞毒活性 (Sang 等人,2017)。

一锅合成法:Liu 等人 (2012) 描述了一种新型的一锅合成 3,4-二氢萘-1(2H)-酮的方法,突出了其简单、温和的反应条件和良好的产率 (Liu 等人,2012)。

安全和危害

属性

IUPAC Name |

5-amino-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5H,2-3,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMLEKRIIOQCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2N)C(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467696 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

41823-28-3 | |

| Record name | 5-AMINO-3,4-DIHYDRONAPHTHALEN-1(2H)-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrrolidine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1279782.png)